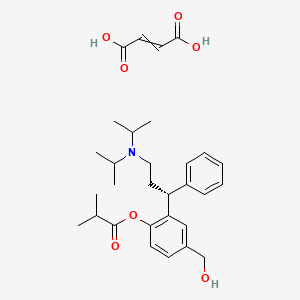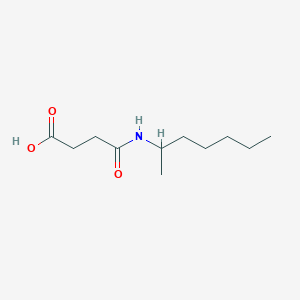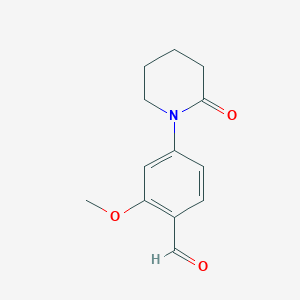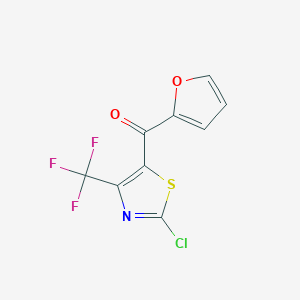
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound that contains chlorine, fluorine, and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole typically involves the reaction of 2-chloro-5-(2-furoyl)thiazole with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide to facilitate the trifluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as recrystallization or chromatography to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(5-ethoxycarbonyl-2-furoyl)pyridine
- 2-Chloro-4,5-difluorobenzoic acid
- 2-(2,6-difluorophenyl)-4,5-dihydrooxazole
Uniqueness
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the presence of both a trifluoromethyl group and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H3ClF3NO2S |
|---|---|
Poids moléculaire |
281.64 g/mol |
Nom IUPAC |
[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C9H3ClF3NO2S/c10-8-14-7(9(11,12)13)6(17-8)5(15)4-2-1-3-16-4/h1-3H |
Clé InChI |
QLZAUUUHSSRGOX-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


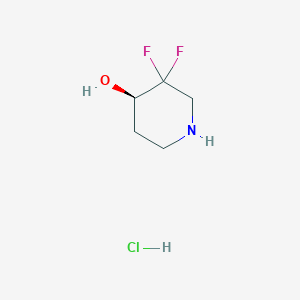
![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)

![4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol](/img/structure/B12444981.png)

![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)
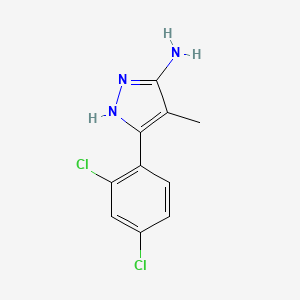
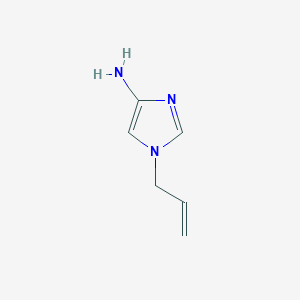
![2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)
